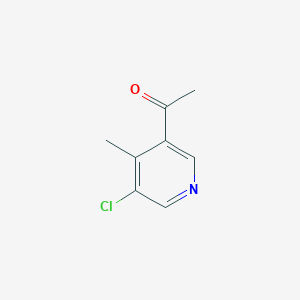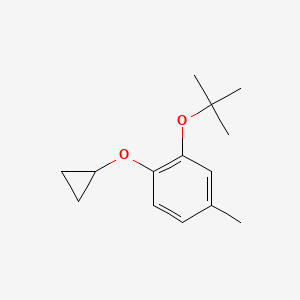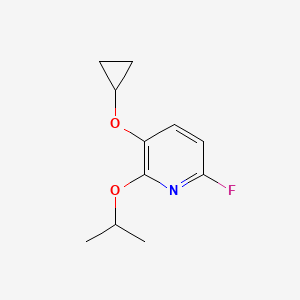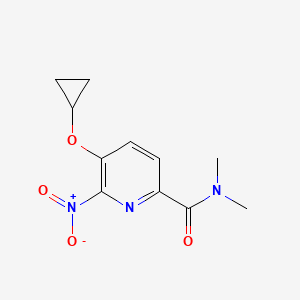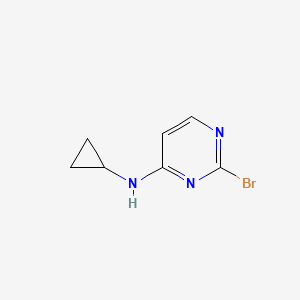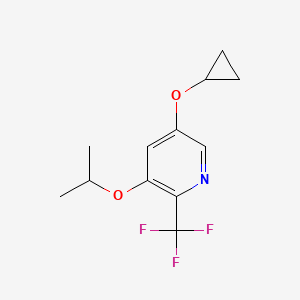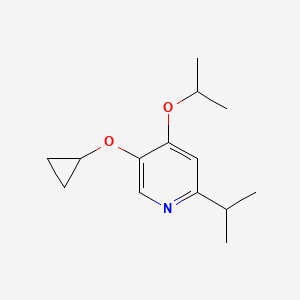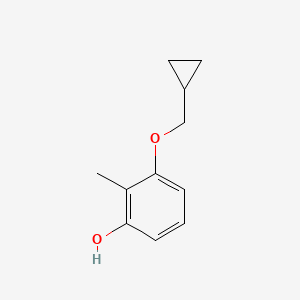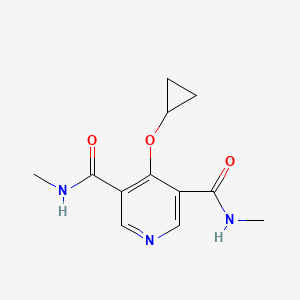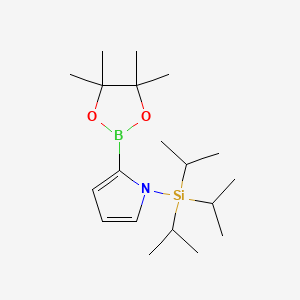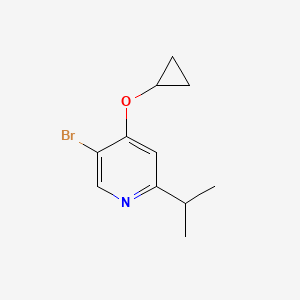
5-Bromo-4-cyclopropoxy-2-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and an isopropyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine typically involves the following steps:
Cyclopropoxylation: The addition of a cyclopropoxy group to the pyridine ring.
Isopropylation: The attachment of an isopropyl group to the pyridine ring.
These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution reactions: Where the bromine atom can be replaced by other functional groups.
Oxidation and reduction reactions: Affecting the pyridine ring or the substituents.
Coupling reactions: Such as Suzuki–Miyaura coupling, where the compound can form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution reactions: Typically use nucleophiles such as amines or thiols under basic conditions.
Oxidation reactions: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Use reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Use palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution reactions: Yield substituted pyridines.
Oxidation reactions: Yield oxidized derivatives of the compound.
Reduction reactions: Yield reduced derivatives of the compound.
Coupling reactions: Yield coupled products with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups on the pyridine ring play a crucial role in its reactivity and interactions. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a substrate in enzymatic reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-cyclopropoxy-5-(propan-2-yl)pyridine: A structural isomer with similar functional groups but different positions on the pyridine ring.
4-Bromo-2-cyclopropoxy-5-(propan-2-yl)pyridine: Another isomer with a different arrangement of substituents on the pyridine ring.
Uniqueness
5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical reactions and applications, distinguishing it from its isomers and other similar compounds .
Eigenschaften
Molekularformel |
C11H14BrNO |
|---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
5-bromo-4-cyclopropyloxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)10-5-11(9(12)6-13-10)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
XHKLSEOAOMPPOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(C(=C1)OC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


